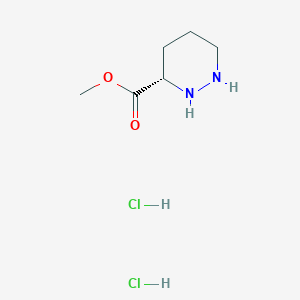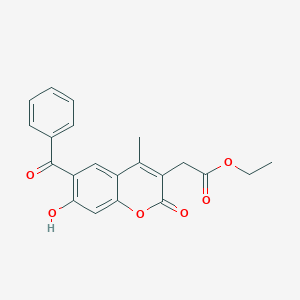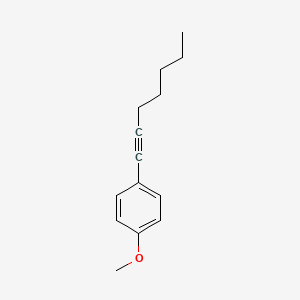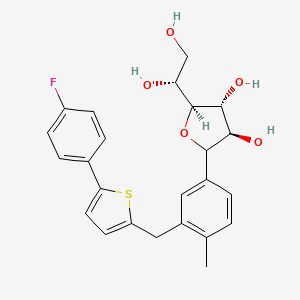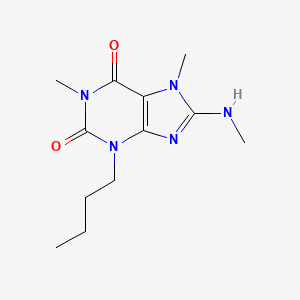
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is a purine derivative known for its significant biological activities. This compound is structurally related to xanthine and is often studied for its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammatory treatments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of the corresponding purine derivative. One common method includes the reaction of 1,7-dimethylxanthine with butyl bromide in the presence of a base such as potassium carbonate. The methylamino group is introduced via a subsequent reaction with methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process .
化学反应分析
Types of Reactions
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
科学研究应用
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of purine chemistry and reactivity.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
作用机制
The mechanism of action of 3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A. By blocking these targets, the compound can modulate pain and inflammation pathways, leading to its analgesic and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
1,3-Dimethylxanthine: A structurally related compound with similar biological activities.
8-Methoxy-1,3-dimethylxanthine: Another derivative with notable analgesic and anti-inflammatory properties.
Uniqueness
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit both TRPA1 and PDEs 4B/7A sets it apart from other purine derivatives, making it a promising candidate for further therapeutic development .
属性
CAS 编号 |
7499-83-4 |
|---|---|
分子式 |
C12H19N5O2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
3-butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-5-6-7-17-9-8(10(18)16(4)12(17)19)15(3)11(13-2)14-9/h5-7H2,1-4H3,(H,13,14) |
InChI 键 |
ZDBRNBUXSFLDDC-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


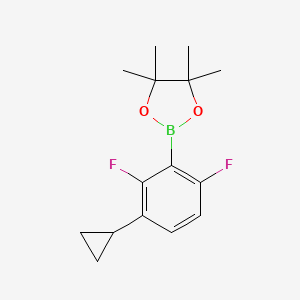
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
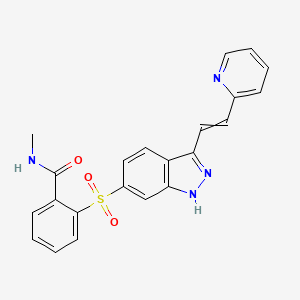
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)

![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
